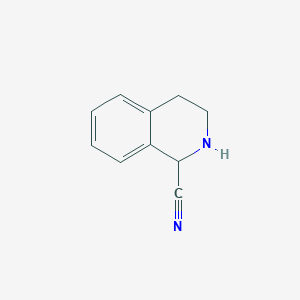

1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCAXVJMDCPLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511614 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84500-67-4 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-1-carbonitrile (THIQ-CN) is a derivative of tetrahydroisoquinoline (THIQ), a compound known for its diverse biological activities. This article reviews the biological activity of THIQ-CN, focusing on its medicinal properties, structure-activity relationships (SAR), and potential therapeutic applications.

Medicinal Chemistry and Biological Activities

THIQ and its derivatives have been extensively studied for their pharmacological properties. THIQ-CN exhibits a range of biological activities including anti-tumor, anti-inflammatory, anti-convulsant, and anti-microbial effects. The heterocyclic structure of THIQ provides a scaffold for the development of novel therapeutic agents.

Table 1: Biological Activities of THIQ-CN Derivatives

Structure-Activity Relationship (SAR)

The biological activity of THIQ-CN is influenced by its structural features. Modifications to the carbonitrile group or the isoquinoline core can significantly alter its pharmacological profile. For instance, studies have shown that substituents at specific positions on the aromatic ring enhance anti-cancer activity and reduce toxicity.

Case Study: Acaricidal Activity

A recent study evaluated the acaricidal properties of various THIQ derivatives against Psoroptes cuniculi, demonstrating that certain modifications led to enhanced efficacy. The compound with the strongest activity exhibited an LC50 value of 0.2421 μg/mL, indicating potent lethality against the target organism .

The mechanisms underlying the biological activities of THIQ-CN are multifaceted:

- Anti-tumor Activity : THIQ derivatives induce apoptosis through the activation of caspases and modulation of apoptotic signaling pathways.

- Anti-inflammatory Effects : These compounds inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their therapeutic potential in inflammatory diseases.

- Neuroactive Properties : By modulating neurotransmitter systems, particularly GABAergic pathways, THIQ derivatives demonstrate promise as anti-convulsants.

Scientific Research Applications

Biological Activities

THIQ-CN and its derivatives exhibit a wide range of biological activities that make them promising candidates for drug development. These include:

- Antimicrobial Properties: THIQ derivatives have shown effectiveness against various pathogens, indicating potential use as antimicrobial agents .

- Neuroprotective Effects: Studies suggest that THIQ compounds can exert protective effects in neurodegenerative disorders, making them relevant for treating conditions like Alzheimer's disease .

- Acaricidal Activity: Certain THIQ derivatives have been identified as promising acaricides, which could be beneficial in agricultural applications .

Medicinal Chemistry Perspectives

The medicinal chemistry landscape for THIQ-CN is evolving with ongoing research into its structure-activity relationships (SAR). The compound's ability to mimic natural amino acids allows it to be incorporated into peptides and peptidomimetics. Notably, substituting the proline residue in the drug enalapril with a THIQ moiety led to the successful development of quinapril, an approved medication .

Applications in Drug Design:

- Peptidomimetics: THIQ serves as a surrogate for proline in peptide structures, enhancing biological activity and stability .

- Targeting Enzymes/Receptors: Modifications to the THIQ structure can improve binding affinity to specific biological targets .

Synthesis and Biological Evaluation of THIQ Derivatives

A study synthesized several 6-amino-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives and evaluated their antibacterial activity. The results indicated that these derivatives exhibited significant antibacterial properties with yields ranging from 85% to 97% during synthesis .

Neuroprotective Potential

Research has highlighted the neuroprotective effects of THIQ analogs in cellular models of neurodegeneration. These compounds were shown to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .

Comparison with Similar Compounds

Table 1: Substituent-Driven Activity Differences

- Positional Sensitivity : Fluorine at the 4-position (compound 16 ) confers xanthine oxidase inhibition, whereas the same group at the 3-position (compound 2 ) is associated with acaricidal activity. This highlights the role of regiochemistry in target selectivity.

- Steric and Electronic Effects : The inactivity of compound 17 (7,8-dimethoxy substitution) underscores the detrimental impact of bulky electron-donating groups on xanthine oxidase binding .

Structural Analogues with Varied Core Modifications

Modifications to the tetrahydroisoquinoline core or carbonitrile position lead to divergent pharmacological profiles:

Table 2: Core-Modified Analogues

- Functional Group Position: Shifting the cyano group from the 1-position (parent compound) to the 7-position (THIQ7C) alters receptor binding, as seen in its interaction with dopamine D2 receptors .

- Neuroactive Derivatives: 1MeTIQ’s neuroprotection contrasts with 1BnTIQ’s toxicity, illustrating how minor substitutions (methyl vs. benzyl) drastically alter neuroactivity .

Stereochemical Influences

Stereochemistry significantly impacts pharmacological efficacy and purity requirements:

- Optically Pure Isomers: The (1S)-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomer is prioritized for its stereochemical purity (>97% by weight), which is critical for consistent biological performance .

Physicochemical Properties

Substituents affect physical properties such as melting points and solubility:

Table 3: Physicochemical Comparison

- Crystallinity vs. Oily Forms : Chloro-substituted derivatives (e.g., compound 4 ) form stable crystals, while methoxy-substituted analogues (e.g., compound 22 ) exist as oils, impacting formulation strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1,2,3,4-tetrahydroisoquinoline-1-carbonitrile derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Pictet-Spengler or Bischler-Napieralski reactions, followed by cyanation. For example, derivatives with aryl substituents (e.g., 2-(4-iodophenyl) analogs) are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, achieving yields >85% under optimized conditions (reflux in acetonitrile, 12–24 hours). Characterization relies on IR (C≡N stretch at ~2220 cm⁻¹), ¹H/¹³C NMR (δ 5.49 ppm for C1-H), and HR-MS (e.g., [M+Na]+ at m/z 383.0014) .

Q. How can structural analogs of this compound be designed to enhance solubility without compromising bioactivity?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, methoxy) at positions 6 or 7 of the isoquinoline core. For instance, 2-(methoxyphenyl) derivatives show improved aqueous solubility (LogP reduction by 0.5–1.0 units) while retaining antimicrobial activity. Solvent-free aza-Friedel-Crafts reactions are recommended for regioselective functionalization .

Q. What analytical techniques are critical for confirming the stereochemistry of chiral this compound derivatives?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak® AD-H column) and X-ray crystallography (e.g., CCDC deposition for (1S)-1-phenyl derivatives) resolve enantiomers. NMR coupling constants (e.g., J = 10.5 Hz for axial protons) and NOE correlations further validate stereochemical assignments .

Advanced Research Questions

Q. How does alkyl chain length (C1–C17) at the N1 position affect the cytotoxicity and antimicrobial activity of this compound derivatives?

- Methodological Answer : Synthesize a homologous series via reductive amination (NaBH₃CN, THF). Activity trends:

- C6–C10 chains : Optimal antifungal activity (MIC = 2–4 µg/mL against Candida albicans).

- C12+ chains : Reduced solubility but enhanced Gram-positive bacterial inhibition (e.g., Staphylococcus aureus MIC = 8 µg/mL).

- Use logP-activity relationships (Hansch analysis) to rationalize results .

Q. What mechanistic insights explain the neurotoxicity of this compound derivatives in dopaminergic neurons?

- Methodological Answer : In vitro models (SH-SY5Y cells) reveal mitochondrial dysfunction (JC-1 assay for ΔΨm loss) and ROS generation (DCFH-DA probe). Structure-activity studies show that electron-withdrawing groups (e.g., CN at C1) exacerbate toxicity via MAO-B inhibition (IC₅₀ = 12 µM) .

Q. How can computational modeling predict the binding affinity of this compound derivatives to antitumor targets like topoisomerase II?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using PDB 1ZXM. Key interactions:

- C1-CN : Hydrogen bonding with Asn91 (ΔG = −9.2 kcal/mol).

- Aryl substituents : π-π stacking with DNA base pairs.

Validate predictions with SPR (KD = 0.8 µM for 2-(4-iodophenyl) derivatives) .

Q. What strategies mitigate metabolic instability of this compound in hepatic microsomal assays?

- Methodological Answer : Fluorination at C3 (e.g., 3-CF₃) reduces CYP3A4-mediated oxidation (t₁/₂ increase from 15 to 45 minutes). Deuteration at benzylic positions (C4-H) further enhances stability (deuterium isotope effect, kH/kD = 6.5) .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.